![molecular formula C18H20N2O2S B2628985 2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886903-59-9](/img/structure/B2628985.png)
2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole
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Description
Synthesis Analysis
Several synthetic methods can yield this compound. One approach involves the lithiation of imidazole using lithium metal in the presence of a catalytic amount of isoprene in tetrahydrofuran (THF) at room temperature . Further reactions with appropriate carbonyl electrophiles lead to the formation of 2-(hydroxyalkyl)imidazoles and 2-(aminoalkyl)imidazoles, which can then be transformed into the desired product.
Another method involves the Debus–Radziszewski reaction, which has been recently explored for designing imidazole-containing polymers. In this reaction, the imidazole ring is directly formed during the polymerization process, allowing for the incorporation of imidazole moieties into macromolecular structures .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitutions, electrophilic additions, or ring transformations. For instance, the imidazole ring can undergo lithiation, followed by subsequent reactions with electrophiles to introduce desired substituents . Additionally, the Debus–Radziszewski reaction can be employed to incorporate imidazole units into polymer chains .
Mechanism of Action
The specific mechanism of action for 2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole would depend on its intended application. Imidazole derivatives often exhibit amphoteric behavior, functioning as selective anion or cation receptors. Their recognition properties make them valuable in various applications, including catalysis, sensing, and molecular recognition .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-10-6-7-11-17(16)20(18)12-15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGBFMDCDVVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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